1-(6-Chloropyridazin-3-yl)piperidin-4-amine dihydrochloride
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Overview
Description
1-(6-Chloropyridazin-3-yl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C9H13ClN4·2HCl It is a derivative of piperidine and pyridazine, characterized by the presence of a chlorine atom on the pyridazine ring
Preparation Methods
The synthesis of 1-(6-Chloropyridazin-3-yl)piperidin-4-amine dihydrochloride typically involves a series of organic reactions. One common synthetic route starts with the chlorination of pyridazine, followed by the introduction of a piperidine moiety. The final step involves the formation of the dihydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity. Industrial production methods often involve optimization of these conditions to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
1-(6-Chloropyridazin-3-yl)piperidin-4-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. .
Scientific Research Applications
1-(6-Chloropyridazin-3-yl)piperidin-4-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a building block in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(6-Chloropyridazin-3-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied. Detailed studies are required to elucidate the precise mechanisms involved .
Comparison with Similar Compounds
1-(6-Chloropyridazin-3-yl)piperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:
1-(6-Chloropyridazin-3-yl)piperidin-4-ol: This compound has a hydroxyl group instead of an amine group, leading to different chemical properties and applications.
1-(6-Chloropyridazin-3-yl)piperidin-4-one:
1-(6-Chloropyridazin-3-yl)piperidin-4-amine: The non-dihydrochloride form of the compound, which may have different solubility and stability characteristics .
Properties
Molecular Formula |
C9H15Cl3N4 |
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Molecular Weight |
285.6 g/mol |
IUPAC Name |
1-(6-chloropyridazin-3-yl)piperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C9H13ClN4.2ClH/c10-8-1-2-9(13-12-8)14-5-3-7(11)4-6-14;;/h1-2,7H,3-6,11H2;2*1H |
InChI Key |
AGHPQDAAGORKLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C2=NN=C(C=C2)Cl.Cl.Cl |
Origin of Product |
United States |
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